molecular formula C18H17NO5 B106405 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-54-9

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one

Cat. No. B106405
CAS RN: 17014-54-9
M. Wt: 327.3 g/mol
InChI Key: JIKZTTWKDCLKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is a chemical compound that belongs to the class of acridine derivatives. It has been synthesized using various methods and has shown potential in various scientific research applications.

Mechanism Of Action

The mechanism of action of 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV. Furthermore, it has been found to exhibit antioxidant activity and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one in lab experiments is its potential to exhibit anticancer and antibacterial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective synthesis methods. Furthermore, future research can focus on exploring its potential as a therapeutic agent for various diseases, including cancer and tuberculosis.

Synthesis Methods

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been synthesized using various methods. One of the methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with 4-methyl-5-nitro-1,2-dioxole in the presence of sodium methoxide. The resulting compound is then reduced using sodium borohydride to obtain 11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one.

Scientific Research Applications

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has shown potential in various scientific research applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis. Furthermore, it has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

17014-54-9

Product Name

11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one

InChI

InChI=1S/C18H17NO5/c1-4-22-15-12-13(16(21-3)18-17(15)23-9-24-18)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3

InChI Key

JIKZTTWKDCLKOB-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2

Canonical SMILES

CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2

synonyms

11-Ethoxy-4-methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one

Origin of Product

United States

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